molecular formula C10H9ClO2 B3024518 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal CAS No. 443872-86-4

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal

Cat. No.: B3024518
CAS No.: 443872-86-4
M. Wt: 196.63 g/mol
InChI Key: BHOJOPIJARRCBE-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal is an organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group attached to a methylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate methylpropenal derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient synthesis of the compound with high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enone
  • 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-ol
  • 3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-amine

Uniqueness

3-(5-Chloro-2-hydroxyphenyl)-2-methylprop-2-enal is unique due to its specific structural features, such as the presence of both a chloro-substituted hydroxyphenyl group and a methylprop-2-enal moiety

Properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJOPIJARRCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC(=C1)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359336
Record name 3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443872-86-4
Record name 3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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